![molecular formula C6H12N2O3S B14644522 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one CAS No. 55041-17-3](/img/structure/B14644522.png)
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes a sulfur atom double-bonded to an oxygen atom and a nitrogen atom, forming a sulfonamide group. The presence of the oxazolidinone ring makes it a valuable compound in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one typically involves the reaction of dimethyl sulfoxide (DMSO) with an appropriate oxazolidinone precursor. The reaction conditions often require a base, such as sodium hydride, to facilitate the formation of the sulfonamide group. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The oxazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the oxazolidinone ring under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazolidinones.
Wissenschaftliche Forschungsanwendungen
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties, particularly against resistant strains.
Industry: Utilized in the development of advanced materials and as an electrolyte in lithium batteries.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes. The sulfonamide group interacts with the active site of the enzyme, blocking its activity. This interaction disrupts the normal metabolic processes, leading to the desired therapeutic or inhibitory effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A more recent oxazolidinone with enhanced activity against resistant bacteria.
Cycloserine: An oxazolidone with a different mechanism of action, used as a second-line treatment for tuberculosis.
Uniqueness
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one is unique due to its specific sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other oxazolidinones .
Eigenschaften
CAS-Nummer |
55041-17-3 |
|---|---|
Molekularformel |
C6H12N2O3S |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H12N2O3S/c1-5-4-8(6(9)11-5)7-12(2,3)10/h5H,4H2,1-3H3 |
InChI-Schlüssel |
MXLGXBLOBVYRSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(=O)O1)N=S(=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




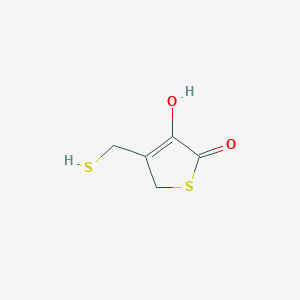
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate](/img/structure/B14644460.png)
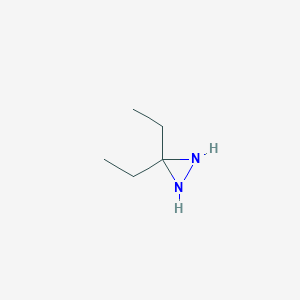
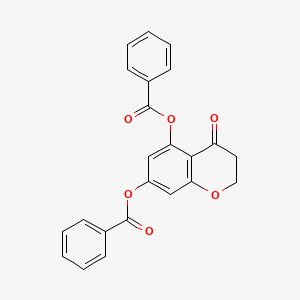
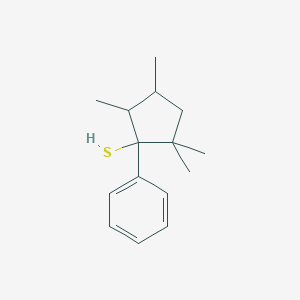
![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)
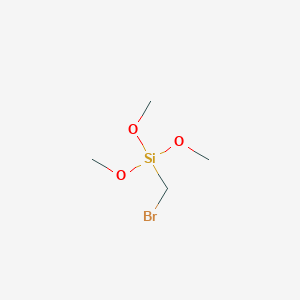
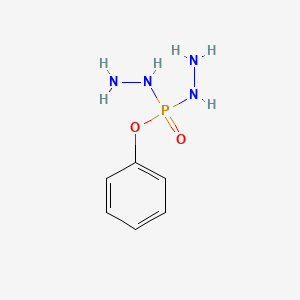
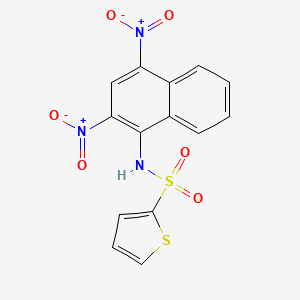
![2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide](/img/structure/B14644503.png)

![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)
